A. Historical Route: This route, while highly developed, faces limitations in terms of product quality, manufacturability, and robustness. []
B. Novel Indazole Synthesis: This approach focuses on a new synthesis for a key indazole-containing building block of Merestinib. []
This novel synthesis pathway, by employing SNAr reaction and continuous processing, offers improvements in product quality and potentially enhances manufacturability and robustness compared to the previous method. []
Merestinib exerts its biological effects primarily through the inhibition of specific protein kinases, impacting various cellular processes. [] The mechanism can be summarized as follows:
A. Gastric Cancer: Studies have investigated Merestinib's potential in combination with nab-paclitaxel for treating Gastric Adenocarcinoma (GAC). [, ] * Synergistic Effect: Merestinib enhances the antitumor response of nab-paclitaxel, demonstrating a synergistic effect in preclinical models. [, ] * c-Met Pathway Inhibition: This combination targets the HGF/c-Met pathway, often dysregulated in GAC, contributing to its antitumor activity. [, ] * Tumor Growth Inhibition: Significant reduction in tumor growth observed in MKN-45 xenografts with high c-Met expression. []
B. Colorectal Cancer: Research has explored Merestinib's efficacy in colorectal cancer (CRC) models harboring TPM3-NTRK1 fusion. [] * NTRK Inhibition: Merestinib demonstrates potent inhibition of NTRK1/2/3 kinases, oncogenic drivers in tumors with NTRK fusions. [] * Tumor Growth Suppression: Merestinib treatment significantly inhibits tumor growth in CRC cell line-derived and patient-derived xenograft models bearing TPM3-NTRK1 fusion. [] * Potential for Overcoming Resistance: Merestinib shows promise in overcoming resistance to type I NTRK kinase inhibitors in preclinical models with acquired NTRK mutations. []
C. Acute Myeloid Leukemia: Investigations highlight Merestinib's potential for treating Acute Myeloid Leukemia (AML). [, , ] * Mnk Inhibition: Merestinib effectively blocks Mnk kinase activity in AML progenitors, leading to suppression of eIF4E phosphorylation, a key regulator of translation in cancer cells. [] * Antileukemic Effects: Exhibits antileukemic effects in vitro and in vivo, suppressing primitive leukemic progenitors and demonstrating tumor growth inhibition in an AML xenograft model. [] * Combination Therapy: Preclinical and clinical studies explore its combination with FGFR inhibitors to target both MET and FGFR pathways, potentially overcoming resistance mechanisms. [, ]
D. Pancreatic Cancer: Research focuses on Merestinib's ability to enhance the efficacy of standard chemotherapy in Pancreatic Ductal Adenocarcinoma (PDAC). [, , , ] * Chemosensitization: Merestinib enhances the antitumor response of standard chemotherapy regimens (e.g., nab-paclitaxel plus gemcitabine) in preclinical models. [, , ] * c-MET, Axl, and DDR Inhibition: Its inhibitory activity against these pathways contributes to its chemosensitizing effects. [, ] * Clinical Trials: Currently under investigation in clinical trials as a combination therapy for advanced or metastatic PDAC. [, ]
E. Non-Small Cell Lung Cancer: Research explores Merestinib's application in Non-Small Cell Lung Cancer (NSCLC) with a focus on overcoming resistance to MET inhibitors. [, , ] * Resistance Prevention: Combination of Merestinib with type I MET inhibitors is investigated as a strategy to prevent or delay the emergence of resistance. [] * Overcoming ROS1 Resistance: Demonstrates activity against ROS1 L2086F, a resistance mutation to type I ROS1 TKIs, highlighting its potential in TKI-resistant NSCLC. []
F. Glioblastoma Multiforme: Merestinib's role in targeting the mesenchymal subtype of Glioblastoma Multiforme and its Glioma Stem Cells (GSCs) is being investigated. [] * MNK Inhibition: Inhibits MNK kinases, impacting the survival and growth of GSCs, and demonstrating improved survival in an intracranial xenograft mouse model. []
G. Inflammatory Breast Cancer: Studies assess Merestinib's potential in overcoming drug resistance in Inflammatory Breast Cancer. [] * Translational Control Inhibition: Targets ERK-eIF4E translational control, potentially countering therapeutic resistance in IBC cells. [] * Synergy with EGFR-TKI: Shows synergistic effects with EGFR-TKI (lapatinib) in increasing cell death in IBC models. []
H. Other Solid Tumors: Merestinib has been investigated in Phase I clinical trials for its safety and preliminary efficacy in various advanced solid tumors, including cholangiocarcinoma and biliary tract carcinoma (BTC). [, , , , , , ]
I. Immunotherapy Combinations: Preclinical studies explore combining Merestinib with immune checkpoint inhibitors, such as anti-PD-L1 antibodies. [, ] * Enhanced Antitumor Activity: Combination therapy exhibits synergistic antitumor activity and improved survival in CT26 murine tumor models compared to monotherapy. [] * Immunological Memory: Merestinib/PD-L1 Ab combination triggers immunological memory, as evidenced by resistance to tumor rechallenge in preclinical models. []
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: